

Indoline-2-Carboxamide: A Technical Guide to Biological Activity and Medicinal Application

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide

CAS No.: 1103513-95-6

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Executive Summary

The Indoline-2-carboxamide scaffold represents a critical chemotype in modern medicinal chemistry, distinct from the planar indole-2-carboxamide due to its three-dimensional character and chiral center at C2.[1] Often utilized as a rigid proline surrogate, this scaffold locks peptide backbones into specific conformations, enhancing metabolic stability and receptor selectivity.[1]

This guide analyzes the scaffold's biological activity across three primary therapeutic axes: Antiparasitic (CNS-penetrant HAT inhibitors), Antiviral (HCV NS3 protease inhibitors), and Antibiotic Resistance (Metallo-

-lactamase inhibitors).[1]

Structural Basis & Chemical Space[1]

The "Proline-Plus" Effect

Unlike the flat, aromatic indole, the indoline (2,3-dihydro-1H-indole) ring system is non-planar at the C2 and C3 positions.[1] The C2 position is chiral, typically derived from (S)-indoline-2-

carboxylic acid, making it a stereochemically defined scaffold.[1]

- **Conformational Restriction:** The fused benzene ring constrains the pyrrolidine ring, reducing the entropic penalty upon binding to a protein target.
- **Lipophilicity & CNS Penetration:** The indoline core is more lipophilic than proline, facilitating blood-brain barrier (BBB) penetration—a critical feature for treating Stage 2 Human African Trypanosomiasis (HAT).[1]
- **Vector Positioning:** The amide bond at C2 directs substituents (R-groups) into specific sub-pockets (e.g., S2 or S3 pockets of proteases) with defined vectors that differ from the aromatic indole analogues.[1]

Chemical Architecture

The scaffold allows for diversity at three key vectors:

- **N1-Position:** Tolerates sulfonyl, alkyl, or acyl groups; often used to cap the N-terminus or engage S3/S4 pockets.[1]
- **C2-Carboxamide:** The primary recognition motif; interacts with the catalytic machinery of proteases or serves as a hydrogen bond donor/acceptor network.
- **Aromatic Core (C5/C6):** Modification here modulates metabolic stability (blocking CYP450 sites) and electronic properties.

Therapeutic Applications & Biological Activity[2][3] [4][5][6]

Antiparasitic Activity: Human African Trypanosomiasis (HAT)

The most prominent recent application of the indoline-2-carboxamide scaffold is in the development of oral, brain-penetrant agents for *Trypanosoma brucei*. [2]

- **Mechanism:** Identified via screening against a protease library, these compounds likely inhibit trypanosomal cysteine proteases (e.g., rhodesain), though phenotypic activity

suggests multi-target involvement.[1]

- Key Study (Cleghorn et al., J. Med.[1] Chem. 2015):
 - Hit: Initial screening identified the scaffold as a hit against *T. b. brucei*.
 - Optimization: Replacement of the N1-substituent with specific benzyl ethers and rigidification of the C2-amide linker.
 - Outcome: Compounds achieved nanomolar potency ($EC_{50} < 50$ nM) and, crucially, crossed the BBB to cure Stage 2 HAT in mouse models.[1]

Antiviral Activity: HCV NS3 Protease Inhibitors

In the design of peptidomimetics for Hepatitis C Virus (HCV), the indoline-2-carboxamide serves as a P2/P3 capping group.[1]

- Role: It replaces the P2 proline residue found in natural substrates. The bicyclic nature fills the hydrophobic S2 pocket of the NS3 protease more effectively than a simple proline.
- SAR Insight: The (S)-enantiomer typically matches the natural L-amino acid stereochemistry required for protease binding. The amide carbonyl interacts with the oxyanion hole or catalytic serine/histidine residues.

Antibiotic Resistance: Metallo-β-Lactamase (MBL) Inhibitors

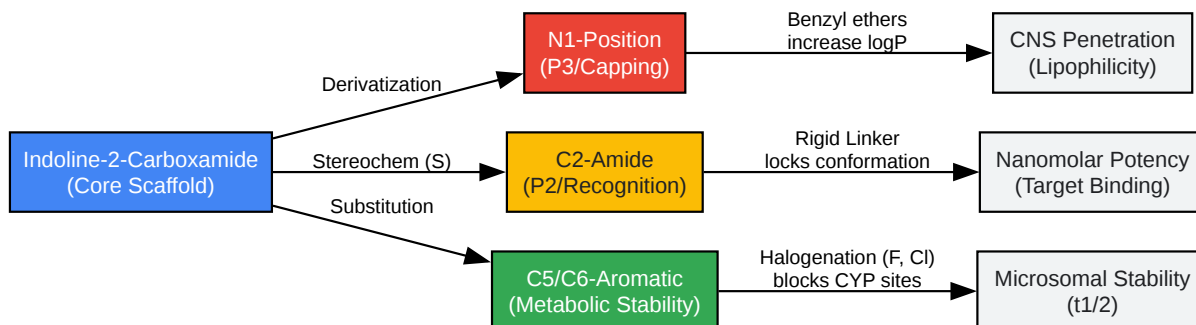
Recent studies (e.g., Joullié–Ugi synthesis approaches) have utilized the scaffold to create "Captopril-inspired" inhibitors.[1]

- Mechanism: The indoline nitrogen mimics the pyrrolidine of captopril, while the C2-carboxamide directs a thiol or carboxylate group to chelate the active site Zinc ions (Zn_1/Zn_2) of MBLs (e.g., NDM-1).[1]
- Advantage: The fused benzene ring provides additional stacking interactions with conserved tryptophan residues (e.g., Trp87) in the enzyme active site, improving potency over flexible aliphatic analogues.[1]

Structure-Activity Relationship (SAR)

Visualization[1][3][6]

The following diagram illustrates the SAR logic used to optimize the scaffold for CNS-penetrant antiparasitic activity.



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Caption: SAR optimization strategy for Indoline-2-carboxamides, highlighting the functional roles of the N1, C2, and aromatic core vectors.

Quantitative Activity Data[7][8][9]

Table 1: Comparative Potency of Indoline-2-Carboxamide Derivatives

Target / Organism	Compound ID	R1 (N-Subst.)	R2 (Amide)	Activity (IC50/EC50)	Key Feature
T. b.[1] brucei	Compound 72 [1]	4-F-Benzyl	N-Methyl	27 nM (EC50)	High CNS penetration
HCV NS3	P3-Cap Analogue [2]	Carbamate	Sulfonamide	< 100 nM (Ki)	P3 Proline Mimic
NDM-1 (MBL)	Captopril-Hybrid [3]	Thiol-acyl	H	12 M (Ki)	Zn Chelation + -stacking
NF-B	Compound 2n [4]	H	4-Cl-Phenyl	1.2 M (IC50)	Cytotoxicity (HeLa)

Experimental Protocols

General Synthesis: HATU Coupling

This protocol describes the generation of the amide bond at C2, preserving the chiral center.

- Reagents: (S)-Indoline-2-carboxylic acid (1.0 eq), Amine (R-NH₂, 1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).[1]
- Procedure:
 - Dissolve (S)-indoline-2-carboxylic acid in DMF under atmosphere.
 - Add DIPEA and stir for 10 min at 0°C.
 - Add HATU and stir for 30 min to activate the acid.
 - Add the amine and allow the reaction to warm to Room Temperature (RT) overnight.
- Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

, and brine.[1] Dry over

.

- Purification: Flash column chromatography (Hexane/EtOAc).
- Validation: Check optical rotation to ensure no racemization occurred (indoline-2-carboxylic acid is prone to racemization under harsh basic conditions).

Biological Assay: *T. b. brucei* Cell Viability (Alamar Blue) [1]

- Seeding: Plate blood-stream form *T. b. brucei* (strain 427) in 96-well plates (HMI-9 medium) at

cells/mL.[1]
- Dosing: Add test compounds in serial dilutions (DMSO final conc. < 0.5%).
- Incubation: Incubate for 48 hours at 37°C / 5%

.
- Readout: Add Resazurin (Alamar Blue) solution. Incubate for an additional 24 hours.
- Measurement: Read fluorescence (Excitation 530 nm / Emission 590 nm). Calculate EC50 using non-linear regression (GraphPad Prism).

References

- Cleghorn, L. A., et al. (2015).[1][2][3] "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of *Trypanosoma brucei*." [2][4][5] *Journal of Medicinal Chemistry*, 58(19), 7695-7706.[1] [Link](#)[1]
- Liverton, N. J., et al. (2008).[1] "Molecular modeling based design of HCV NS3 protease inhibitors." *Journal of the American Chemical Society*. (Referenced in context of P3 capping groups).

- Gao, Y., et al. (2020).[1] "Sustainable Joullié–Ugi and Continuous Flow Implementation Led to Novel Captopril-Inspired Broad-Spectrum Metallo- β -Lactamase Inhibitors." ACS Medicinal Chemistry Letters. [Link\[1\]](#)
- Wang, X., et al. (2014).[1] "Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives." Bioorganic & Medicinal Chemistry Letters.

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Sources

- [1. tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- [2. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [3. taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- [4. acetyl chloride suppliers USA](https://www.americanchemicalsuppliers.com) [[americanchemicalsuppliers.com](https://www.americanchemicalsuppliers.com)]
- [5. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [Indoline-2-Carboxamide: A Technical Guide to Biological Activity and Medicinal Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2896850/docs#indoline-2-carboxamide-a-technical-guide-to-biological-activity-and-medicinal-application>]

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